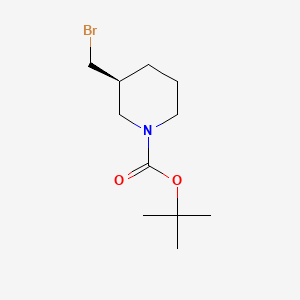

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGZYACWICDRRD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652990 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158406-99-6 | |

| Record name | tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its use in the synthesis of novel therapeutics. The strategic incorporation of the chiral piperidine motif is a well-established approach to enhance the pharmacological profile of drug candidates.

Core Chemical Properties

This compound is a versatile synthetic intermediate. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 158406-99-6 | [1] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point (Predicted) | 318.3 ± 15.0 °C | [1] |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds via a two-step sequence starting from a commercially available chiral precursor.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Boc Protection of (S)-3-(Hydroxymethyl)piperidine

(S)-3-(Hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The resulting Boc-protected alcohol is then converted to the corresponding bromide. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an aprotic solvent like dichloromethane at 0°C to room temperature. Alternatively, phosphorus tribromide (PBr₃) can be used. Purification is typically achieved by flash column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. Representative NMR data for a closely related isomer are available and provide a basis for characterization.[2] A commercial supplier also indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for the specific (S)-enantiomer.[3]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons, and a doublet for the bromomethyl protons (CH₂Br).

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the bromomethyl carbon.

-

IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the carbamate and C-H stretches of the alkyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.

Reactivity and Stability

This compound is a reactive electrophile due to the presence of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperidine ring. The compound should be stored in a cool, dry place to prevent degradation.

Applications in Drug Discovery and Development

Chiral piperidine scaffolds are prevalent in a vast number of approved drugs and clinical candidates.[4][5] The introduction of a chiral 3-substituted piperidine moiety can significantly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not prominently featured in publicly available literature, its utility as a chiral building block is evident. The bromomethyl group serves as a handle for introducing the chiral piperidine core into a larger molecule through alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions.

Logical Workflow for Drug Discovery Application

The general workflow for utilizing this building block in a drug discovery program is depicted below.

Caption: General workflow for the application of the title compound in drug discovery.

This workflow highlights the pivotal role of this compound as a key intermediate that bridges the synthesis of the chiral core with the construction of a potential drug molecule. The subsequent biological evaluation of the synthesized compounds would then inform the lead optimization process, potentially leading to the identification of a clinical candidate.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and reactive handle make it an attractive starting material for the introduction of the 3-substituted piperidine motif, a privileged scaffold in medicinal chemistry. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization in drug discovery programs.

References

- 1. 158406-99-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Abstract

This technical document provides a detailed guide to the determination of the molecular weight of the chemical compound (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of the constituent elements. This guide is intended to serve as a foundational reference for researchers utilizing this compound in chemical synthesis and drug development, ensuring accuracy in experimental design and data analysis.

Introduction

This compound is a chiral building block commonly employed in the synthesis of complex pharmaceutical agents. An accurate understanding of its fundamental chemical properties, most notably its molecular weight, is critical for stoichiometric calculations in reaction protocols, preparation of solutions of known concentration, and characterization through analytical techniques such as mass spectrometry. This document outlines the derivation of this crucial parameter.

Chemical Structure and Formula

The first step in determining the molecular weight is to ascertain the precise chemical formula. This compound is a constitutional isomer of the more frequently cited tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. As constitutional isomers, they share the same molecular formula. The chemical formula for this class of isomers has been identified as C₁₁H₂₀BrNO₂[1][2][3][4][5]. The '(S)' designation refers to the stereochemistry at the chiral center and does not alter the elemental composition or the molecular weight.

The elemental composition is as follows:

-

Carbon (C): 11 atoms

-

Hydrogen (H): 20 atoms

-

Bromine (Br): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is performed by multiplying the count of each element by its standard atomic weight and summing the results.

Procedure:

-

Identify the chemical formula: As established, the formula is C₁₁H₂₀BrNO₂.

-

Obtain standard atomic weights: The standard atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate the total mass for each element: Multiply the number of atoms of each element by its atomic weight.

-

Sum the total masses: The sum of the masses for each element yields the final molecular weight of the compound.

The logical workflow for this calculation is visualized in the diagram below.

Caption: Workflow for Molecular Weight Calculation.

Data Presentation

The quantitative data used for the molecular weight calculation are summarized in the table below. Atomic weights are based on IUPAC standard values.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 278.190 |

Conclusion

Based on the chemical formula C₁₁H₂₀BrNO₂, the calculated molecular weight of this compound is 278.19 g/mol . This value is consistent with documented data for its isomers[1][3][4][5]. This technical guide provides a clear and reproducible methodology for the determination of this fundamental chemical property, ensuring a basis for accurate and reliable scientific research.

The relationship between the elemental components and the final molecular weight is illustrated in the following diagram.

Caption: Elemental Contributions to Molecular Weight.

References

- 1. lookchem.com [lookchem.com]

- 2. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL 4-(BROMOMETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 158407-04-6 [matrix-fine-chemicals.com]

- 4. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

- 5. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]

Technical Guide: Elucidation of the Structure and Synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a key chiral building block in pharmaceutical and medicinal chemistry. Its significance is underscored by the role of its precursor, (S)-1-Boc-3-hydroxypiperidine, as a crucial intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of various B-cell malignancies.[1]

Chemical Structure and Properties

This compound is a chiral molecule belonging to the class of N-Boc protected piperidines. The presence of the reactive bromomethyl group at the stereogenic center makes it a valuable synthon for introducing the (S)-3-methylpiperidine moiety into more complex molecules.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀BrNO₂ | [2] |

| Molecular Weight | 278.19 g/mol | [2] |

| CAS Number | 158406-99-6 | [2] |

| Appearance | Likely a solid or oil | |

| Solubility | Soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 3-hydroxypiperidine. The key steps are the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent bromination of the hydroxyl group.

Synthesis of the Precursor: (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The synthesis of the chiral alcohol precursor can be achieved through various methods, including chemical resolution and asymmetric synthesis. A common approach involves the Boc protection of 3-hydroxypiperidine followed by chiral resolution or the use of a chiral starting material.

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from a patented method for the synthesis of the key intermediate for Ibrutinib.[3]

-

Hydrogenation of 3-hydroxypyridine: In an autoclave, 3-hydroxypyridine is hydrogenated in the presence of a rhodium on carbon catalyst in water under hydrogen pressure and elevated temperature to yield 3-hydroxypiperidine.

-

Chiral Resolution: The racemic 3-hydroxypiperidine is resolved using a chiral resolving agent, such as D-pyroglutamic acid, in an ethanolic solution. The desired (S)-3-hydroxypiperidine salt crystallizes out upon cooling.

-

Boc Protection: The resolved (S)-3-hydroxypiperidine salt is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in an aqueous or mixed aqueous/organic solvent system to afford (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. The product is typically extracted with an organic solvent and purified by crystallization or chromatography.

Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The conversion of the hydroxyl group to a bromide is a crucial step. This is typically achieved using a brominating agent that proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the hydroxyl group is on a chiral center. However, in this case, the hydroxyl group is on a primary carbon, so no inversion of the piperidine ring's stereocenter occurs. A common method for this transformation is the Appel reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Adapted for the (S)-3-isomer)

The following protocol is based on the synthesis of the analogous 4-substituted isomer and is expected to be applicable for the synthesis of the (S)-3-isomer.[4]

-

Reaction Setup: To a solution of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen), add carbon tetrabromide (CBr₄).

-

Addition of Triphenylphosphine: Cool the reaction mixture in an ice bath and add triphenylphosphine (PPh₃) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.- A series of multiplets in the range of 1.2-4.0 ppm corresponding to the piperidine ring protons and the bromomethyl protons. The protons of the bromomethyl group are expected to appear as a doublet or a multiplet around 3.3-3.6 ppm. |

| ¹³C NMR | - A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the methyl carbons of the Boc group.- Signals for the piperidine ring carbons, typically in the range of 25-55 ppm.- A signal for the bromomethyl carbon, expected to be in the range of 35-45 ppm. |

| IR Spectroscopy | - A strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group.- C-H stretching vibrations in the range of 2850-3000 cm⁻¹.- A C-Br stretching vibration, which is typically weak and appears in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (278.19 for the neutral molecule).- Characteristic fragmentation patterns, including the loss of the Boc group or the bromine atom. |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with various biological targets.

The primary utility of this compound lies in its ability to serve as an electrophile in nucleophilic substitution reactions. The bromomethyl group can be readily displaced by various nucleophiles, such as amines, thiols, and carbanions, to introduce the chiral (S)-3-methylpiperidine moiety.

dot

Caption: Role as a building block in the synthesis of bioactive molecules.

Example of Application:

While a direct synthesis of a marketed drug from this specific bromo-intermediate is not prominently documented in publicly available literature, its precursor, (S)-1-Boc-3-hydroxypiperidine, is a well-established key intermediate for the synthesis of Ibrutinib . The structural motif of (S)-3-substituted piperidine is crucial for the biological activity of Ibrutinib.[1] Therefore, this compound represents a versatile and valuable tool for medicinal chemists to explore novel chemical space and develop new therapeutic agents.

Conclusion

This compound is a chiral building block of significant interest in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations from readily available starting materials. The structural integrity and purity of this compound can be ascertained using standard spectroscopic methods. Its utility as a synthetic intermediate for the introduction of the (S)-3-methylpiperidine moiety makes it a valuable asset for the synthesis of novel and potent bioactive molecules.

References

- 1. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 5. This compound (158406-99-6) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine core is a prevalent scaffold in a wide array of bioactive molecules and approved drugs. The presence of a chiral center and a reactive bromomethyl group makes it a versatile intermediate for the synthesis of complex molecular architectures with specific stereochemistry, crucial for their pharmacological activity. This technical guide provides a comprehensive overview of the synthetic routes leading to this valuable compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Synthetic Strategy Overview

The synthesis of this compound is typically approached in a two-stage process. The initial stage focuses on the stereoselective synthesis of the precursor alcohol, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Subsequently, the hydroxyl group is converted to a bromomethyl group. This guide will detail methodologies for both stages.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The key challenge in this stage is the introduction of the stereocenter at the C3 position of the piperidine ring. Several methods have been successfully employed, including enzymatic reduction, chemical resolution of a racemic mixture, and asymmetric synthesis from chiral starting materials.

Method 1: Enzymatic Asymmetric Reduction of N-Boc-piperidin-3-one

This method utilizes a ketoreductase (KRED) enzyme to achieve high enantioselectivity in the reduction of the prochiral ketone, N-Boc-piperidin-3-one.

Caption: Enzymatic reduction pathway.

Experimental Protocol: [1]

-

Reaction Setup: A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol (IPA), 3% (w/w) ketoreductase (e.g., KRED 110), 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5).

-

Reaction Conditions: The mixture is stirred at 230 rpm at a temperature of 35–40 °C for 3–4 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is processed to remove the enzyme (e.g., by filtration through celite). The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

-

Analysis: The product is analyzed by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and enantiomeric excess.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate Concentration | 10 g/L | [1] |

| Enzyme Loading | 3% (w/w) | [1] |

| Reaction Time | 3–4 hours | [1] |

| Temperature | 35–40 °C | [1] |

| Chiral Purity (ee) | 100% | [1] |

| Chromatographic Purity | >99% | [1] |

Method 2: Synthesis from L-Glutamic Acid

This approach utilizes the inherent chirality of L-glutamic acid to construct the chiral piperidine ring.

Caption: Synthesis from L-glutamic acid.

Experimental Protocol (Key Steps): [2]

-

Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Reduction to Diol: The resulting N-Boc protected diester is reduced to the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, using a reducing agent like sodium borohydride (NaBH4) in methanol.[2]

-

Tosylation and Cyclization: The diol is then converted to a ditosylate, which subsequently undergoes intramolecular cyclization upon reaction with an amine to form the piperidine ring.

Quantitative Data:

| Step | Yield | Reference |

| Overall (from L-glutamic acid) | 44% to 55% | [2] |

Stage 2: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The conversion of the primary alcohol to the corresponding bromide is a crucial final step. The Appel reaction is a common and effective method for this transformation.

Caption: Bromination via Appel reaction.

Experimental Protocol (Adapted from a similar reaction):

-

Reaction Setup: To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at room temperature, add carbon tetrabromide (CBr4, approx. 1.2 equivalents).

-

Reagent Addition: Cool the mixture in an ice bath and add triphenylphosphine (PPh3, approx. 1.2 equivalents) portion-wise, maintaining the temperature below 20°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The Appel reaction proceeds with inversion of configuration at a chiral carbon center.[4] However, as the reaction occurs at a primary, achiral carbon, the stereochemistry at the C3 position of the piperidine ring is expected to be retained.

Quantitative Data:

Specific yield and purity data for this reaction on the (S)-3-hydroxymethyl substrate are not available in the searched literature. Yields for Appel reactions are typically high. For the analogous synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a yield was reported, though the exact value was not cited in the provided snippets.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful stereoselective preparation of its alcohol precursor. Enzymatic reduction offers a highly efficient and stereoselective route, while synthesis from chiral pool starting materials like L-glutamic acid provides an alternative. The final bromination step can be effectively achieved using standard methods such as the Appel reaction. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and professionals in the field to produce this important chiral building block for the advancement of drug discovery and development programs. Further process optimization may be required to adapt these methods for large-scale synthesis.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-bromomethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-1-Boc-3-bromomethylpiperidine, a key chiral building block in pharmaceutical development. The document details the common starting materials, reaction pathways, and experimental protocols, with a focus on providing actionable data for laboratory and process development applications.

Introduction

(S)-1-Boc-3-bromomethylpiperidine, also known as (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is a valuable chiral intermediate. Its stereodefined structure makes it a critical component in the synthesis of various pharmaceutically active compounds. The primary and most direct synthetic route to this compound involves the bromination of the corresponding alcohol, (S)-1-Boc-3-(hydroxymethyl)piperidine. This guide will explore the prevalent methods for synthesizing this key alcohol precursor and its subsequent conversion to the target bromo derivative.

Synthetic Pathways

The synthesis of (S)-1-Boc-3-bromomethylpiperidine is predominantly a two-stage process:

-

Synthesis of the precursor alcohol, (S)-1-Boc-3-(hydroxymethyl)piperidine.

-

Bromination of the alcohol to yield the final product.

Two main strategies for obtaining the chiral alcohol precursor are highlighted: a multi-step chemical synthesis commencing from the readily available chiral pool starting material, L-glutamic acid, and a biocatalytic approach involving the enantioselective reduction of a prochiral ketone.

Chemical Synthesis from L-Glutamic Acid

A reliable method for producing (S)-1-Boc-3-(hydroxymethyl)piperidine involves a five-step sequence starting from L-glutamic acid. This pathway provides excellent stereochemical control. The overall workflow is depicted below.

Caption: Synthesis of the Precursor Alcohol from L-Glutamic Acid.

Biocatalytic Synthesis from N-Boc-3-piperidone

An alternative, greener approach to (S)-1-Boc-3-(hydroxymethyl)piperidine is the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone. This method utilizes ketoreductase enzymes to achieve high enantiopurity and yield under mild reaction conditions.[1]

Caption: Biocatalytic Route to the Precursor Alcohol.

Bromination of (S)-1-Boc-3-(hydroxymethyl)piperidine

The final step is the conversion of the primary alcohol to the corresponding bromide. This is a standard chemical transformation, and several reagents can be employed. The two most common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Caption: Conversion of the Alcohol to the Final Product.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine from L-Glutamic Acid

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Esterification | L-Glutamic Acid | SOCl₂, MeOH | Methanol | RT | 12 | Quantitative |

| 2. Boc Protection | Dimethyl L-glutamate HCl | (Boc)₂O, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | 6 | 92 |

| 3. Reduction | (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate | NaBH₄ | Methanol | RT | 2 | 76 |

| 4. Tosylation | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | TsCl, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | 1 | Quantitative |

| 5. Cyclization | (S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate | Cyclohexylamine | Neat | RT | 12 | 74 |

Table 2: Biocatalytic Reduction of N-Boc-3-piperidone

| Substrate | Enzyme | Co-factor | Buffer | pH | Temperature (°C) | Time (h) | Purity (%) | Enantiomeric Excess (%) |

| N-Boc-3-piperidone | Ketoreductase (KRED 110) | NAD⁺ | Triethanolamine HCl | 7.5 | 35-40 | 3-4 | >99 | 100 |

Table 3: Bromination of Alcohols (Model Reactions)

| Alcohol Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylethyl alcohol | CBr₄, PPh₃ | Dichloromethane | 0 to RT | 1 | 96 | Appel Reaction Example |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol | PBr₃ | Dichloromethane | 0 | 3 | 68 | PBr₃ Bromination Example |

Experimental Protocols

Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine from L-Glutamic Acid[3]

Step 1: Dimethyl L-glutamate hydrochloride To a stirred suspension of L-glutamic acid (7.5 g, 51 mmol) in methanol (50 mL) at 0 °C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to afford dimethyl L-glutamate hydrochloride as a pale yellow viscous oil in quantitative yield, which is used in the next step without further purification.

Step 2: (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate To a stirred solution of dimethyl L-glutamate hydrochloride (from the previous step) in CH₂Cl₂ (120 mL) at 0 °C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g, 0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with distilled water (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 1:9 ethyl acetate/hexane) to give the product as a viscous liquid (yield: 92%).

Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate To a stirred solution of the diester from the previous step (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride (2.5 equiv.) is added portion-wise at room temperature. The reaction is stirred for 2 hours. The reaction is quenched by adding 10% aqueous citric acid solution until the pH is between 5 and 6. Methanol is removed under reduced pressure, and the aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 2:8 ethyl acetate/hexane) to afford the diol (yield: 76%).

Step 4 & 5: (S)-1-Boc-3-(hydroxymethyl)piperidine The diol is converted to the corresponding ditosylate followed by cyclization with a suitable amine (e.g., benzylamine) and subsequent debenzylation to afford the piperidine ring. A more direct conversion of a similar diol to the hydroxymethylpiperidine would involve selective protection of one hydroxyl group, oxidation of the other to an aldehyde, intramolecular reductive amination, and deprotection. Note: The referenced procedure cyclizes to an aminopiperidine. A direct conversion to the hydroxymethylpiperidine from the diol would require a different synthetic strategy.

Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine[1]

A reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, 3% ketoreductase (KRED 110), 10 mM NAD⁺, and 200 mM triethanolamine HCl buffer (pH 7.5) is prepared. The reaction is stirred at 230 rpm at 35-40 °C for 3-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the enzyme is removed by filtration, and the product is extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield (S)-1-Boc-3-hydroxypiperidine with high purity and enantiomeric excess.

Synthesis of (S)-1-Boc-3-bromomethylpiperidine (Adapted Protocol)

Method A: Using Phosphorus Tribromide (PBr₃)

To a solution of (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-bromomethylpiperidine.

Method B: Appel Reaction

To a solution of (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) and carbon tetrabromide (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of triphenylphosphine (1.2 equiv.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials, yielding (S)-1-Boc-3-bromomethylpiperidine.

Conclusion

The synthesis of (S)-1-Boc-3-bromomethylpiperidine is readily achievable through the bromination of its alcohol precursor, (S)-1-Boc-3-(hydroxymethyl)piperidine. This key intermediate can be accessed through robust chemical synthesis from L-glutamic acid or via a highly efficient biocatalytic route. The choice of synthetic strategy will depend on factors such as scale, cost, and desired purity. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation and process development of this important chiral building block.

References

Chiral Synthesis of 3-Substituted Piperidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing as a key structural element in a wide array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of the substituent at the C3 position is often critical for therapeutic efficacy and selectivity. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of these valuable chiral building blocks, with a focus on catalytic asymmetric methodologies, chemo-enzymatic approaches, and the use of chiral auxiliaries.

Core Synthetic Strategies

The asymmetric synthesis of 3-substituted piperidines has evolved significantly, moving from classical resolution and chiral pool approaches to more efficient and versatile catalytic methods. The primary strategies discussed in this guide include:

-

Catalytic Asymmetric Synthesis from Pyridine Derivatives: These methods involve the dearomatization and subsequent functionalization of the pyridine ring, offering a direct route to chiral piperidines.

-

Chemo-enzymatic Dearomatization: This strategy combines the selectivity of enzymes with chemical transformations to achieve high enantiopurity.

-

Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral moiety to guide the stereochemical outcome of a reaction remains a robust and reliable method.

-

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, provides a direct pathway to specific chiral piperidine derivatives.

Catalytic Asymmetric Synthesis from Pyridine Derivatives

A leading strategy for the enantioselective synthesis of 3-substituted piperidines involves the functionalization of partially reduced pyridine derivatives. A highly successful three-step approach centers on a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3]

Overall Synthetic Workflow

The general workflow for this rhodium-catalyzed approach is depicted below. It commences with the activation and partial reduction of pyridine to a dihydropyridine intermediate, followed by the crucial enantioselective C-C bond formation, and concludes with the reduction of the remaining double bond and deprotection.[1][3]

References

An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details available suppliers, synthetic protocols, and the role of this chiral intermediate in the development of targeted therapies.

Introduction

This compound is a versatile heterocyclic compound widely employed in the synthesis of complex pharmaceutical agents. Its chiral piperidine core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromomethyl group and a protective tert-butoxycarbonyl (Boc) group makes it an ideal starting material for the introduction of the piperidine moiety into larger molecular frameworks, particularly in the development of kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound and its precursors. The availability and typical specifications from various vendors are summarized below for easy comparison.

Table 1: Representative Suppliers of this compound

| Supplier | Catalog Number | Purity | Availability |

| Achmem | AMCSX14918 | Not Specified | In Stock |

| ChemUniverse | Not Specified | Not Specified | Quote upon request |

| Sunway Pharm Ltd | Not Specified | ≥97% | In Stock |

Table 2: Representative Suppliers of the Precursor (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

| Supplier | CAS Number | Purity |

| BLDpharm | 140695-84-7 | Not Specified |

| Sigma-Aldrich | Not Specified | ≥95% |

| TCI Chemicals | Not Specified | Not Specified |

Physicochemical Properties

Key physical and chemical properties of the related compound, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, are provided below as a reference. Properties for the (S)-3-isomer are expected to be similar.

Table 3: Physicochemical Data for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |

| Molecular Weight | 278.19 g/mol | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.6 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 3-hydroxypiperidine. The synthetic workflow is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The chiral precursor is synthesized by protecting 3-hydroxypiperidine with a Boc group. The (S)-enantiomer can be obtained through chiral resolution or asymmetric synthesis as described in the literature.

Experimental Protocol: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

This procedure is adapted from a standard Appel reaction for the conversion of alcohols to alkyl bromides.

Materials:

-

(S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.2 eq) to the stirred solution.

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, particularly those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). These kinases are key components of intracellular signaling pathways that regulate immune responses and cell proliferation.[2][3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[4][] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[2] The pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[]

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

The BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which promote B-cell proliferation and survival.[6] Inhibitors of BTK are effective in treating B-cell malignancies.[3]

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors for the treatment of autoimmune diseases and cancer. This guide provides essential technical information to support researchers in the procurement, synthesis, and application of this important chiral intermediate in their drug discovery and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 6. mdpi.com [mdpi.com]

The Synthesis and Application of (S)-N-Boc-3-(bromomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-N-Boc-3-(bromomethyl)piperidine, a chiral building block of significant interest in pharmaceutical research and development. This document details its commercial availability, key chemical properties, and established protocols for its synthesis and application.

Commercial Availability

(S)-N-Boc-3-(bromomethyl)piperidine, also known as (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is commercially available from a range of specialty chemical suppliers. It is crucial to distinguish the (S)-enantiomer (CAS No. 158406-99-6) from the racemic mixture (CAS No. 193629-39-9) to ensure stereochemical purity in chiral drug synthesis.

A summary of representative commercial sources and typical product specifications is provided in the table below. Researchers are advised to request certificates of analysis from suppliers to confirm purity and enantiomeric excess for their specific applications.

| Supplier | Product Name | CAS Number | Purity | Notes |

| ChemUniverse | This compound | 158406-99-6 | 98% | Available in various quantities. |

| NovaChemistry | (S)-1-Boc-3-(bromomethyl)piperidine | 158406-99-6 | 95%-98% | Marketed as a drug intermediate. |

Physicochemical Properties

The key physicochemical properties of (S)-N-Boc-3-(bromomethyl)piperidine are summarized in the following table. These properties are essential for designing reaction conditions and purification protocols.

| Property | Value |

| Molecular Formula | C₁₁H₂₀BrNO₂ |

| Molecular Weight | 278.19 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Synthesis of (S)-N-Boc-3-(bromomethyl)piperidine

The stereospecific synthesis of (S)-N-Boc-3-(bromomethyl)piperidine is paramount to its utility in chiral drug development. A common and effective strategy involves the asymmetric reduction of N-Boc-3-piperidone to the corresponding (S)-N-Boc-3-hydroxypiperidine, followed by the conversion of the resulting hydroxymethyl group to a bromomethyl group.

Asymmetric Synthesis of the Precursor: (S)-N-Boc-3-hydroxypiperidine

The critical step in the synthesis is the enantioselective reduction of the prochiral N-Boc-3-piperidone. Biocatalytic methods employing ketoreductases (KREDs) have proven to be highly efficient, offering excellent conversion rates and high enantiomeric excess (>99%)[1].

Experimental Protocol: Biocatalytic Asymmetric Reduction [1]

-

Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (100 mmol·L⁻¹, pH 6.5).

-

Reagents: Add N-Boc-3-piperidone (substrate, 100 g·L⁻¹), D-glucose (for cofactor regeneration, 130 g·L⁻¹), and NADP⁺ (cofactor, 0.2 g·L⁻¹).

-

Catalyst: Introduce the cell-free extract of recombinant E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase (30 g·L⁻¹ wet cells equivalent).

-

Reaction Conditions: Maintain the reaction temperature at 30 °C with stirring. Monitor the pH and adjust as necessary with a 2 mol·L⁻¹ NaOH solution.

-

Work-up and Purification: Upon completion (monitored by HPLC), extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Conversion of (S)-N-Boc-3-(hydroxymethyl)piperidine to (S)-N-Boc-3-(bromomethyl)piperidine

The conversion of the primary alcohol to the corresponding bromide can be achieved using standard brominating agents. A common method is the Appel reaction, which proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group if it were a chiral center. However, for a hydroxymethyl group, the chirality resides on the piperidine ring, and thus the stereocenter is not directly involved in the reaction, preserving the (S)-configuration.

Experimental Protocol: Bromination via Appel Reaction

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-3-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM).

-

Reagents: Add triphenylphosphine (PPh₃, 1.5 equivalents) and carbon tetrabromide (CBr₄, 1.5 equivalents) portion-wise at 0 °C (ice bath).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-N-Boc-3-(bromomethyl)piperidine.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic route to (S)-N-Boc-3-(bromomethyl)piperidine.

Application in Drug Development: Alkylation Reactions

(S)-N-Boc-3-(bromomethyl)piperidine is a versatile electrophilic building block used for the introduction of the chiral 3-piperidylmethyl moiety into target molecules. A primary application is in the N-alkylation of amines or the C-alkylation of various nucleophiles.

A representative experimental workflow for an alkylation reaction is the polarity-match based cross-coupling, which can be used for the sp³ C-H alkylation of N-Boc protected heterocycles[2].

Experimental Workflow: Photocatalytic C-H Alkylation [2]

-

Reaction Setup: To an oven-dried vial equipped with a stir bar, add the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a nickel(II) salt, and a bipyridyl ligand.

-

Reagents: Add anhydrous acetonitrile, followed by a base (e.g., quinuclidine), the amine substrate (e.g., N-Boc-pyrrolidine, 2.0 equivalents), (S)-N-Boc-3-(bromomethyl)piperidine (1.0 equivalent), and an inorganic base (e.g., K₂CO₃).

-

Reaction Conditions: Sparge the reaction mixture with nitrogen for 15 minutes at 0 °C, then irradiate with blue LEDs at a controlled temperature (e.g., 50 °C) for 24 hours.

-

Work-up and Purification: After 24 hours, quench the reaction by exposure to air. Dilute the organic layer with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. The organic layer is then dried, concentrated, and the product purified by column chromatography.

The logical flow of this experimental procedure can be visualized as follows:

Caption: Workflow for a photocatalytic alkylation reaction.

Conclusion

(S)-N-Boc-3-(bromomethyl)piperidine is a valuable and commercially accessible chiral building block for pharmaceutical synthesis. Its stereospecific synthesis can be reliably achieved through biocatalytic reduction of the corresponding ketone followed by standard bromination. The resulting compound is a versatile electrophile for the introduction of the 3-piperidylmethyl group in a variety of drug discovery applications. The protocols and data presented in this guide are intended to facilitate the effective use of this important synthetic intermediate.

References

Technical Guide: Spectroscopic and Synthetic Data for (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS No. 158406-99-6). This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development.

Core Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | (S)-1-BOC-3-Bromomethylpiperidine, (S)-3-Bromomethyl-piperidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 158406-99-6[1] |

| Molecular Formula | C₁₁H₂₀BrNO₂[1] |

| Molecular Weight | 278.19 g/mol [1] |

| Appearance | Off-white to light yellow solid[2] |

Spectroscopic Data

While comprehensive ¹H NMR, ¹³C NMR, and IR spectra are cited in various chemical catalogs, specific, detailed peak lists were not available in the reviewed literature.[3][4] However, mass spectrometry data has been reported.

Mass Spectrometry

The following table summarizes the available mass spectrometry data for this compound.

| Technique | Ionization Mode | m/z | Species | Reference |

| Mass Spectrum | Electrospray | 278 | [M+H]⁺ | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, via an Appel reaction.[2]

Experimental Protocol: Bromination of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Materials:

-

(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.56 eq)

-

Triphenylphosphine (PPh₃) (1.16 eq)

-

Dichloromethane (DCM)

-

Cyclohexane

-

Ethyl acetate

-

Hexane

Procedure: [2]

-

(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (e.g., 30.0 g, 139 mmol) and carbon tetrabromide (e.g., 72.0 g, 217 mmol) are dissolved in dichloromethane (e.g., 150 mL).

-

The solution is cooled in an ice bath.

-

A solution of triphenylphosphine (e.g., 42.4 g, 162 mmol) in dichloromethane (e.g., 150 mL) is added dropwise, ensuring the internal temperature is maintained between 20 and 25 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

-

Cyclohexane (e.g., 500 mL) is added to the reaction mixture.

-

Approximately half of the solvent volume is removed by evaporation under reduced pressure.

-

The remaining solution is cooled in an ice bath to precipitate byproducts (triphenylphosphine oxide).

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude residue.

-

The residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 25% ethyl acetate in hexane.

-

The purified fractions are combined and concentrated to afford this compound as a solid (reported yield: 91%).[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the protected hydroxymethyl precursor to the final bromomethylated product.

Caption: Synthetic route for this compound.

References

- 1. 158406-99-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 158406-99-6 [m.chemicalbook.com]

- 3. This compound (158406-99-6) 1H NMR [m.chemicalbook.com]

- 4. 158406-99-6 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. This compound is of significant interest in medicinal chemistry and drug development as a versatile intermediate for the synthesis of complex piperidine-containing molecules. This document presents a detailed analysis of its spectral features, a general experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Molecular Structure and NMR Correlation

The structural formula of this compound is presented below, with key atomic positions numbered for clarity in the subsequent NMR data tables. This numbering scheme facilitates the correlation between the chemical structure and the observed NMR signals.

Figure 1. Molecular structure of this compound.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J). The data is based on the analysis of a closely related chlorinated analog, with adjustments for the brominated structure based on typical substituent effects.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 (CH₂Br) | ~3.40 - 3.50 | m | 2H | - |

| H-2ax, H-6ax | ~3.80 - 4.10 | m | 2H | - |

| H-2eq, H-6eq | ~2.70 - 2.90 | m | 2H | - |

| H-3 | ~1.95 - 2.10 | m | 1H | - |

| H-4ax, H-5ax | ~1.70 - 1.85 | m | 2H | - |

| H-4eq, H-5eq | ~1.20 - 1.40 | m | 2H | - |

| H-11 (t-Bu) | ~1.46 | s | 9H | - |

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The table below outlines the anticipated chemical shifts for each carbon atom in this compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-8 (C=O) | ~154.7 |

| C-10 (t-Bu C) | ~79.5 |

| C-2 | ~45.0 |

| C-6 | ~44.5 |

| C-3 | ~38.5 |

| C-7 (CH₂Br) | ~36.0 |

| C-4 | ~28.0 |

| C-5 | ~25.5 |

| C-11 (t-Bu CH₃) | ~28.4 |

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally sufficient for good signal-to-noise.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

The workflow for NMR analysis is summarized in the following diagram:

Figure 2. General workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectra of an authentic sample.

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group, coupled with the protective tert-butyloxycarbonyl (Boc) group, makes it an ideal electrophile for introducing the (S)-3-methylpiperidine moiety into various molecular frameworks via alkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation reactions with primary and secondary amines, a common strategy in the synthesis of pharmaceutical intermediates.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 140645-24-5[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Molecular Weight | 214.30 g/mol [1] |

| Appearance | Not specified, likely an oil or low-melting solid |

| Storage | Store in a cool, dry place. |

Applications in Drug Discovery

The (S)-3-aminomethyl-1-Boc-piperidine scaffold, accessible through alkylation with this compound, is a key intermediate in the synthesis of various therapeutic agents.[2] Notably, piperidine derivatives are integral components of G protein-coupled receptor (GPCR) ligands and chemokine receptor antagonists, such as those targeting the CCR2 receptor, which are implicated in inflammatory diseases.[3][4][5]

Experimental Protocols: N-Alkylation of Amines

The following protocols are based on analogous reactions with a tosylated intermediate, which exhibits similar reactivity to the bromide. These procedures can be adapted for the use of this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

General Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of amines.

Protocol 1: Alkylation of a Primary Amine (Benzylamine)

This protocol describes the synthesis of (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a stirred solution of benzylamine (1.5 mmol, 1.5 eq) in CH₂Cl₂ (10 mL) at room temperature, add triethylamine (2.0 mmol, 2.0 eq).

-

Add a solution of this compound (1.0 mmol, 1.0 eq) in CH₂Cl₂ (5 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Results: Based on analogous reactions, this procedure is expected to yield the product in good yield. For example, the reaction of a similar tosylated intermediate with benzylamine resulted in a 68% yield of the corresponding N-benzylpiperidine derivative.

Protocol 2: Alkylation of a Secondary Amine (Cyclohexylamine)

This protocol describes the synthesis of (S)-tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate.

Materials:

-

This compound

-

Cyclohexylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a stirred solution of cyclohexylamine (1.5 mmol, 1.5 eq) in CH₂Cl₂ (10 mL) at room temperature, add triethylamine (2.0 mmol, 2.0 eq).

-

Add a solution of this compound (1.0 mmol, 1.0 eq) in CH₂Cl₂ (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.

-

Extract the mixture with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the final product.

Expected Results: The reaction of a similar tosylated intermediate with cyclohexylamine provided the N-alkylated product in 74% yield. A similar outcome is expected for this reaction.

Summary of N-Alkylation Reactions

The following table summarizes the expected yields for the N-alkylation of various amines based on reactions with an analogous tosylated electrophile.[6]

| Amine | Product | Yield (%) |

| Cyclohexylamine | (S)-tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate | 74 |

| Benzylamine | (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate | 68 |

| n-Butylamine | (S)-tert-Butyl 3-((butylamino)methyl)piperidine-1-carboxylate | Not specified, but expected to be good |

| (S)-(-)-α-Methylbenzylamine | Diastereomeric mixture of (S)-tert-Butyl 3-(((S)-1-phenylethyl)amino)methyl)piperidine-1-carboxylate | Not specified, but expected to be good |

Note on Reactivity: Amines with less steric hindrance around the nitrogen atom are expected to give higher yields. Highly substituted or electron-deficient amines, such as anilines, may show lower reactivity.[6]

Application in the Synthesis of Biologically Active Molecules

The products of these alkylation reactions are valuable intermediates for the synthesis of more complex molecules, including potential GPCR ligands and CCR2 antagonists. The general scheme involves the initial N-alkylation to introduce the piperidine moiety, followed by deprotection of the Boc group and subsequent functionalization.

Caption: Synthetic route to bioactive molecules.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may also improve the yield. Ensure all reagents and solvents are anhydrous.

-

Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with primary amines. Using a slight excess of the amine can help to minimize this.

-

Difficult Purification: If the product is difficult to separate from the starting amine, consider an acidic workup to protonate the excess amine and extract it into the aqueous phase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of chiral piperidine-containing compounds. The N-alkylation reactions described provide a reliable method for incorporating this scaffold into a variety of molecules, paving the way for the development of novel therapeutics. The provided protocols and data serve as a guide for researchers in the efficient application of this important synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives from (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile chiral building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group on the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups at the 3-position. Subsequent deprotection of the Boc group yields the corresponding secondary amine, which can be further functionalized. These characteristics make it a valuable starting material for the synthesis of a wide range of piperidine derivatives, which are key scaffolds in many biologically active compounds.

This document provides detailed protocols for the synthesis of various piperidine derivatives from this compound, including reactions with azide, amine, and thiol nucleophiles, as well as the subsequent Boc-deprotection step.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative piperidine derivatives.

| Entry | Nucleophile | Product | Solvent | Base | Temperature | Time | Yield (%) |

| 1 | Sodium Azide (NaN₃) | (S)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate | DMSO | - | 130°C | 16 h | ~85% (estimated based on analogous reaction) |

| 2 | Benzylamine | (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate | Dichloromethane (DCM) | Triethylamine (Et₃N) | Room Temp. | 12 h | 68% |

| 3 | Thiophenol | (S)-tert-Butyl 3-((phenylthio)methyl)piperidine-1-carboxylate | DMF | K₂CO₃ | Room Temp. | 12 h | High (exact yield not specified in literature) |

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate

This protocol describes the nucleophilic substitution reaction of this compound with sodium azide to yield the corresponding azido derivative. This intermediate is particularly useful for subsequent click chemistry reactions or reduction to the primary amine. The following procedure is adapted from a similar reaction on a fluorinated piperidine ring[1].

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Sodium iodide (NaI) (optional, as a catalyst)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add sodium azide (1.2 eq) and sodium iodide (1.2 eq).

-

Heat the solution to 130°C for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate

This protocol details the N-alkylation of benzylamine with this compound.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) and benzylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to obtain the pure product.

Protocol 3: Boc-Deprotection of Substituted Piperidine Derivatives

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free secondary amine, which is often obtained as a salt.

Materials:

-

Boc-protected piperidine derivative